Rouge neutre

Vue d'ensemble

Description

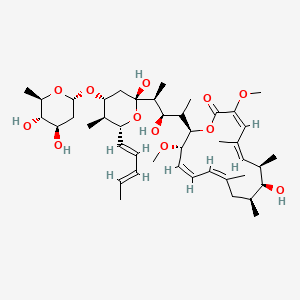

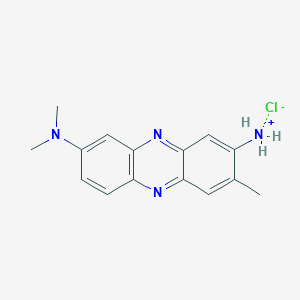

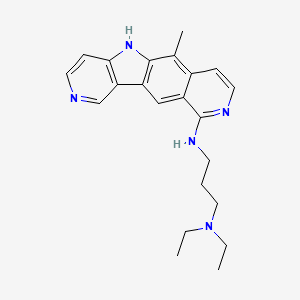

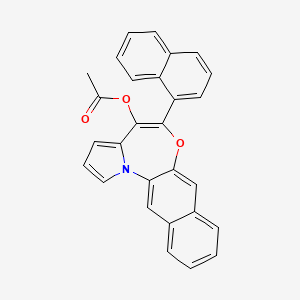

Neutral red, also known as toluylene red or Basic Red 5, is a eurhodin dye used extensively in histology for staining purposes. Its chemical name is 3-amino-7-dimethylamino-2-methylphenazine hydrochloride. Neutral red is known for its ability to stain lysosomes red and is used as a general stain in histology, a counterstain in combination with other dyes, and for various staining methods. It is also used in microbiology to differentiate bacteria for lactose fermentation in MacConkey agar .

Applications De Recherche Scientifique

Neutral red has a wide range of scientific research applications, including:

Histology: Used as a general stain and counterstain for various staining methods.

Microbiology: Used in MacConkey agar to differentiate bacteria for lactose fermentation.

Cytotoxicity Assays: The Neutral Red Cytotoxicity Assay is used to assess cell viability by measuring the uptake of neutral red by lysosomes in live cells.

pH Indicator: Acts as a pH indicator, changing color from red to yellow between pH 6.8 and 8.0.

Confocal Laser Scanning Microscopy: Used as a probe for visualizing plant root structures and other cellular components

Mécanisme D'action

Target of Action

Neutral Red, a eurhodin dye, primarily targets the lysosomes in viable cells . The dye is taken up by viable cells via active transport and incorporated into their lysosomes .

Mode of Action

Neutral Red acts as a pH indicator, changing from red to yellow between pH 6.8 and 8.0 . It penetrates cells by non-ionic diffusion at physiological pH . Once inside the cell, it accumulates in the lysosomes, where a proton gradient assures a more acidic pH, allowing positive charging of Neutral Red .

Biochemical Pathways

Neutral Red’s unique optical properties change with dissolved carbon dioxide (dCO2) concentrations . This property allows it to serve as a CO2 sensor, making it useful in biological systems where monitoring of CO2 levels is critical .

Pharmacokinetics

Its uptake and release by cells are used to assess cell viability and cytotoxicity . The amount of dye released can be used to determine the total number of viable cells or drug cytotoxicity .

Result of Action

The result of Neutral Red’s action is visible in the form of a color change in the cells. A decrease in the uptake of Neutral Red dye in treated cell cultures following a test chemical exposure is used to determine relative toxicity .

Action Environment

The action of Neutral Red is influenced by the pH of the environment. Its color change property, which is used as an indicator of cell viability, is dependent on the pH level . Therefore, any factors that alter the pH can influence the action, efficacy, and stability of Neutral Red.

Analyse Biochimique

Biochemical Properties

Neutral red plays a significant role in biochemical reactions due to its unique optical properties. It interacts with various biomolecules, including enzymes and proteins. One notable interaction is with lysosomal enzymes, where neutral red accumulates in the acidic environment of lysosomes . This interaction is crucial for its use in cell viability assays, as the dye’s uptake and retention in lysosomes indicate the integrity of the cell membrane and lysosomal function . Additionally, neutral red can serve as a carbon dioxide sensor due to its sensitivity to changes in dissolved carbon dioxide concentrations .

Cellular Effects

Neutral red has profound effects on various cell types and cellular processes. It is widely used in the neutral red uptake assay, a cell viability assay that quantifies xenobiotic-induced cytotoxicity . The dye penetrates living cells and accumulates in lysosomes, where it binds to lysosomal membranes. This accumulation is indicative of cell viability, as damaged or dead cells fail to retain the dye . Neutral red also influences cell signaling pathways, gene expression, and cellular metabolism by altering lysosomal function and membrane permeability .

Molecular Mechanism

The molecular mechanism of neutral red involves its ability to penetrate cell membranes and accumulate in lysosomes. Once inside the lysosomes, the dye becomes protonated and trapped due to the acidic environment . This protonation is essential for its staining properties and its use in viability assays. Neutral red’s interaction with lysosomal membranes and its ability to act as a pH indicator are key to its function . Additionally, neutral red can serve as a mediator in microbial fuel cells, enhancing electron transport and electricity production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of neutral red can change over time. The dye’s stability and degradation are important factors to consider. Neutral red is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. Studies have shown that neutral red can be used for extended periods without significant degradation, making it suitable for long-term experiments . Its effects on cellular function may diminish over time, necessitating periodic reapplication .

Dosage Effects in Animal Models

The effects of neutral red vary with different dosages in animal models. At low doses, neutral red is generally non-toxic and can be used safely for staining and viability assays . At high doses, the dye can exhibit toxic effects, including cytotoxicity and alterations in cellular function . It is important to determine the appropriate dosage for specific applications to avoid adverse effects.

Metabolic Pathways

Neutral red is involved in various metabolic pathways, particularly those related to lysosomal function. The dye interacts with lysosomal enzymes and proteins, influencing metabolic flux and metabolite levels . Its role as a pH indicator also affects metabolic processes by altering the intracellular pH environment . Additionally, neutral red can participate in electron transport processes in microbial fuel cells, contributing to energy production .

Transport and Distribution

Neutral red is transported and distributed within cells and tissues through passive diffusion. Once inside the cell, it accumulates in lysosomes due to the acidic environment . The dye’s distribution is influenced by its interaction with lysosomal membranes and other cellular components. In microbial fuel cells, neutral red acts as an electron transport mediator, enhancing electricity production by facilitating electron transfer between bacterial cells and the electrode .

Subcellular Localization

The subcellular localization of neutral red is primarily within lysosomes. The dye’s ability to penetrate cell membranes and accumulate in acidic compartments makes it an effective lysosomal stain . This localization is crucial for its use in viability assays and other applications. Neutral red’s interaction with lysosomal membranes and its protonation in acidic environments are key to its staining properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Neutral red can be synthesized through a multi-step process involving the reaction of 2-methyl-3-nitroaniline with dimethylamine, followed by cyclization and reduction steps. The reaction conditions typically involve the use of solvents such as ethanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

In industrial settings, neutral red is produced by reacting 2-methyl-3-nitroaniline with dimethylamine under controlled conditions. The reaction mixture is then subjected to cyclization and reduction processes to yield the final product. The industrial production methods ensure high purity and yield of the dye, making it suitable for various applications in histology and microbiology .

Analyse Des Réactions Chimiques

Types of Reactions

Neutral red undergoes several types of chemical reactions, including:

Oxidation: Neutral red can be oxidized to form its corresponding quinone derivative.

Reduction: It can be reduced to its leuco form, which is colorless.

Substitution: Neutral red can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and palladium on carbon are commonly used.

Substitution: Nucleophiles like amines and thiols can react with neutral red under mild conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Leuco neutral red.

Substitution: Substituted phenazine derivatives.

Comparaison Avec Des Composés Similaires

Neutral red is often compared with other phenazine dyes and pH indicators. Some similar compounds include:

Methyl red: Another pH indicator with a different pH range.

Cresol red: Used as a pH indicator with a broader pH range.

Thymol blue: A pH indicator with multiple color transitions.

Uniqueness

Neutral red is unique due to its ability to stain lysosomes specifically and its use in cytotoxicity assays. Unlike other pH indicators, neutral red is also used in microbiology and histology for its staining properties .

Propriétés

IUPAC Name |

8-N,8-N,3-trimethylphenazin-5-ium-2,8-diamine;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4.ClH/c1-9-6-13-15(8-11(9)16)18-14-7-10(19(2)3)4-5-12(14)17-13;/h4-8H,16H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSADBUBUOPOJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=[NH+]C3=C(C=C(C=C3)N(C)C)N=C2C=C1N.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

150645-85-5 | |

| Details | Compound: Poly(neutral red) | |

| Record name | Poly(neutral red) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150645-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

288.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553-24-2 | |

| Record name | Neutral Red | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

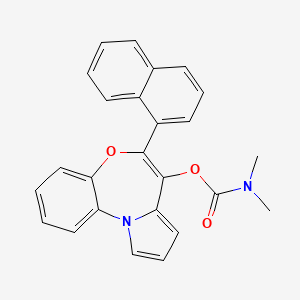

![3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide](/img/structure/B1678574.png)